6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid
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Overview
Description
6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid typically involves the bromination of a suitable precursor, followed by further functionalization. One common method involves the bromination of 2-methylpyridine-3-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of oxides or reduced compounds.
Scientific Research Applications
6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylic acid
- 6-(4-fluorophenyl)-2-methylpyridine-3-carboxylic acid
- 6-(4-methylphenyl)-2-methylpyridine-3-carboxylic acid
Uniqueness
6-(4-bromophenyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs with different halogen or alkyl substituents.
Properties
CAS No. |
791786-90-8 |
---|---|
Molecular Formula |
C13H10BrNO2 |
Molecular Weight |
292.1 |
Purity |
95 |
Origin of Product |
United States |
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